molecular formula C18H13ClN4O3S2 B2974786 N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1040655-21-7

N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2974786
CAS RN: 1040655-21-7
M. Wt: 432.9
InChI Key: PWSGGMHQEFJTPD-UHFFFAOYSA-N
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Description

This compound is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is part of the thiazole family, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . The resulting product is then refluxed with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants . They can neutralize free radicals and prevent oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain management drugs .

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . They could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease .

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Some thiazole derivatives have shown antiviral properties . They could potentially be used in the development of antiviral drugs .

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . This suggests potential use in the treatment of conditions like epilepsy .

Neuroprotective Activity

These compounds have shown neuroprotective effects . They could potentially be used in the treatment of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic activities . This suggests potential use in the development of new cancer treatments .

Future Directions

The future directions for this compound could involve further pharmacological evaluation. For instance, similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Further studies could also explore the potential applications of this compound in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

The primary target of this compound is the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . The compound’s anti-inflammatory effects are believed to be mediated primarily through the inhibition of COX-2, while its effects on the gastrointestinal tract, such as gastroduodenal ulceration, are thought to result from the inhibition of COX-1 .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

properties

IUPAC Name

N-[4-[3-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S2/c19-10-3-5-12-14(8-10)28-18(21-12)22-15(24)6-4-11-9-27-17(20-11)23-16(25)13-2-1-7-26-13/h1-3,5,7-9H,4,6H2,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSGGMHQEFJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

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